1-Bromo-2-butoxybenzene
Overview
Description
1-Bromo-2-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a butoxy group (-OCH2CH2CH2CH3) at the ortho position relative to the bromine. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
1-Bromo-2-butoxybenzene can be synthesized through several methods, including:
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Electrophilic Aromatic Substitution: : This method involves the bromination of 2-butoxybenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the brominated product .
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Industrial Production: : Industrially, the compound can be produced by reacting 2-butoxybenzene with bromine under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the bromination process .
Chemical Reactions Analysis
1-Bromo-2-butoxybenzene undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
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Oxidation and Reduction: : The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-butoxybenzene .
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Coupling Reactions: : this compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Scientific Research Applications
1-Bromo-2-butoxybenzene has several applications in scientific research, including:
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Chemical Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
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Material Science: : The compound is utilized in the development of new materials with specific properties, such as polymers and liquid crystals .
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Biological Studies: : Researchers use this compound to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-bromo-2-butoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . The butoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
1-Bromo-2-butoxybenzene can be compared with other brominated benzene derivatives, such as:
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1-Bromo-2-(tert-butoxy)benzene: : This compound has a tert-butoxy group instead of a butoxy group, leading to differences in steric hindrance and reactivity .
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Bromobenzene: : Lacking the butoxy group, bromobenzene is less reactive in nucleophilic substitution reactions but can still participate in coupling reactions .
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2-Bromoanisole: : This compound has a methoxy group (-OCH3) instead of a butoxy group, resulting in different electronic effects and reactivity patterns .
Biological Activity
1-Bromo-2-butoxybenzene, also known by its CAS number 7073-99-6, is an organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.12 g/mol
- IUPAC Name : this compound
Pharmacokinetics
The pharmacokinetic properties of this compound indicate its potential for absorption and distribution in biological systems. Notably:
- Blood-Brain Barrier Penetration : The compound is a blood-brain barrier (BBB) permeant, suggesting it can cross into the central nervous system, which is critical for neuropharmacological applications .
- CYP450 Interaction : It has been identified as a substrate for CYP2D6, indicating potential interactions with drugs metabolized by this enzyme. However, it does not inhibit other major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4) .
Toxicology
Toxicological assessments reveal the following:
- Acute Toxicity : The compound exhibits moderate acute toxicity with an LD50 value indicating potential harmful effects at higher concentrations .
- Carcinogenic Potential : Preliminary studies suggest that it may possess carcinogenic properties, although further investigation is necessary to confirm these findings .
Neuropharmacological Effects
A study focusing on the neuropharmacological effects of this compound demonstrated its ability to modulate neurotransmitter systems. In vitro assays indicated that it affects serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against several bacterial strains. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .
Data Table: Biological Activity Overview
Property | Value |
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Blood-Brain Barrier Penetrant | Yes |
CYP450 Substrate | CYP2D6 |
Acute Toxicity (LD50) | Moderate |
Carcinogenic Potential | Yes (preliminary findings) |
Antimicrobial Activity | Effective against S. aureus, E. coli |
Properties
IUPAC Name |
1-bromo-2-butoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEFLNNDSLOUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597335 | |
Record name | 1-Bromo-2-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54514-30-6 | |
Record name | 1-Bromo-2-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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